2-difluoromethanesulfonyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide
Description
2-Difluoromethanesulfonyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a synthetic small molecule characterized by a benzamide core substituted with a difluoromethanesulfonyl group at the 2-position and a pyrazole ring linked to an oxan-4-ylmethyl moiety. The oxan-4-ylmethyl (tetrahydropyranylmethyl) group may enhance solubility and metabolic stability, while the difluoromethanesulfonyl substituent could modulate electronic properties and binding affinity .
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c18-17(19)27(24,25)15-4-2-1-3-14(15)16(23)21-13-9-20-22(11-13)10-12-5-7-26-8-6-12/h1-4,9,11-12,17H,5-8,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDHPOCGUDUZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-difluoromethanesulfonyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the difluoromethanesulfonyl group, and the coupling with the benzamide moiety. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Difluoromethanesulfonyl Group: The difluoromethanesulfonyl group can be introduced using difluoromethylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide Moiety: The final step involves coupling the pyrazole derivative with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-difluoromethanesulfonyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
2-difluoromethanesulfonyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-difluoromethanesulfonyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets and pathways. The difluoromethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Solubility and Bioavailability
- Oxan-4-ylmethyl Group : Present in both the target compound and the complex benzamide in , this group improves solubility due to the tetrahydropyran ring’s polarity. This contrasts with the trifluoromethylbenzyl group in , which increases hydrophobicity and may reduce oral bioavailability.
Structural Characterization Tools
Crystallographic data for analogues (e.g., ) are refined using SHELXL , a program widely used for small-molecule structural determination . This highlights the importance of computational tools in optimizing substituent geometry and intermolecular interactions.
Biological Activity
The compound 2-difluoromethanesulfonyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide represents a novel class of pyrazole derivatives, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Pyrazole ring : Known for its significant biological activity.
- Benzamide moiety : Often associated with anti-inflammatory and analgesic properties.
- Difluoromethanesulfonyl group : Imparts unique chemical reactivity and may enhance biological efficacy.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. The compound has shown promising results in inducing apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the proliferation of pancreatic cancer cells by modulating key signaling pathways involved in cell survival and apoptosis .
Anti-inflammatory Effects
Pyrazole derivatives, including the compound , have exhibited significant anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, similar to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In tests against various bacterial strains, it showed effective inhibition comparable to standard antibiotics. Notably, structural modifications in the pyrazole ring were found to enhance its antibacterial potency against E. coli and S. aureus .
The biological activity of the compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The difluoromethanesulfonyl group may act as an electrophilic site that interacts with nucleophilic residues in target enzymes.
- Receptor Modulation : The pyrazole moiety is known to modulate various receptors, potentially influencing pathways related to inflammation and cancer progression.
Case Studies
Research Findings
Several research studies have contributed to understanding the biological activity of this compound:
- In vitro Studies : Demonstrated significant inhibition of cancer cell proliferation and inflammatory cytokine production.
- In vivo Models : Animal studies are needed to evaluate the therapeutic efficacy and safety profile comprehensively.
- Structure-Activity Relationship (SAR) : Ongoing research aims to optimize the chemical structure for enhanced potency and reduced toxicity.
Q & A
Q. What are the established synthetic routes for 2-difluoromethanesulfonyl-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions starting from commercially available hydrazones and benzamides. A typical route includes:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds .
- Step 2 : Functionalization of the pyrazole nitrogen with an oxan-4-ylmethyl group using alkylation or Mitsunobu reactions (e.g., coupling with oxane-4-methanol under DCC/DMAP conditions) .
- Step 3 : Sulfonylation with difluoromethanesulfonyl chloride in anhydrous dichloromethane, requiring strict temperature control (0–5°C) to minimize side reactions .
Yield Optimization : Solvent polarity (e.g., acetonitrile vs. DCM) and stoichiometric ratios of sulfonylating agents significantly affect purity. Yields range from 45–72% depending on purification methods (HPLC vs. column chromatography) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy : H and F NMR confirm the presence of difluoromethanesulfonyl (-SOCFH) and oxan-4-ylmethyl groups. C NMR resolves steric effects from the tetrahydropyran ring .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (<1% by area) and verifies molecular weight (e.g., [M+H] at m/z 452.1) .
- X-ray Crystallography : SHELXL refinement resolves stereochemical ambiguities (e.g., axial vs. equatorial orientation of the oxane substituent) .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across studies involving structural analogs?
Discrepancies in reported IC values (e.g., 5.2 µM vs. 3.8 µM for anticancer analogs) often arise from:
Q. What strategies optimize the compound’s solubility and stability in biological assays?
- Solubility Enhancement : Co-solvent systems (e.g., 10% DMSO in PBS) or micellar formulations (e.g., Cremophor EL) improve aqueous solubility, which is limited by the lipophilic oxane and difluoromethanesulfonyl groups .
- Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolytic instability at the sulfonamide linkage. Lyophilization or storage at -80°C in amber vials is recommended .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
